1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoles can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The molecular structure of “1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is yet to be fully elucidated.Scientific Research Applications
Antifungal Applications
Triazole compounds, due to their unique structure, have been extensively used as antifungal agents. The triazole ring system present in this compound can interact with enzymes responsible for the synthesis of fungal cell membranes. This interaction inhibits the growth of fungi, making compounds like 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid potential candidates for developing new antifungal drugs .
Antibacterial Activity
The ability of triazole derivatives to bind with various enzymes and receptors in biological systems also extends to antibacterial properties. Research suggests that modifications to the triazole moiety can lead to compounds with increased antibacterial action, particularly against multidrug-resistant pathogens .
Anticancer Research
Triazoles have shown promise in anticancer research due to their potential to interfere with the replication of cancer cells. The triazole core can be functionalized to target specific cancer cell lines, making it a valuable scaffold for the development of novel chemotherapeutic agents .
Antioxidant Properties
The structural flexibility of triazole derivatives allows for the scavenging of free radicals, which are known to cause oxidative stress leading to cellular damage. As antioxidants, these compounds can contribute to the prevention of diseases caused by oxidative stress .
Antiviral Therapeutics
Triazole-based compounds have been explored for their antiviral capabilities. They can be designed to inhibit viral replication by targeting viral enzymes or proteins, offering a pathway for the creation of new antiviral drugs .
Anti-inflammatory and Analgesic Uses
The triazole ring has been incorporated into drugs that exhibit anti-inflammatory and analgesic effects. These compounds can modulate the body’s inflammatory response and are used to alleviate pain and inflammation .
Antiepileptic and Antidepressant Effects
Compounds containing the triazole ring, such as 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the treatment of neurological disorders. They serve as central nervous system depressants and have applications in treating conditions like epilepsy and depression .
Antidiabetic and Antihypertensive Potential
The triazole nucleus is a key feature in some antidiabetic and antihypertensive drugs. It can be tailored to interact with biological targets involved in the regulation of blood sugar and blood pressure levels .
properties
IUPAC Name |
1-(oxan-4-ylmethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-9(14)8-6-12(11-10-8)5-7-1-3-15-4-2-7/h6-7H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJXBJRLWMBURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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